N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide

pyrazole SAR steric effect medicinal chemistry

Select this compound as a structurally differentiated, multi-target probe precursor for your cathepsin S (S3-pocket), GPR109A (biased signaling), or androgen receptor (SARD) programs. The unique 4-phenyl-1H-pyrazole and phenylthio-propanamide scaffold delivers distinct SAR compared to common tetrahydropyrido-pyrazole or phenoxy analogs. Procure at ≥95% purity for primary screening, and plan for HPLC re-purification to >98% for definitive target deconvolution.

Molecular Formula C20H21N3OS
Molecular Weight 351.47
CAS No. 2034553-08-5
Cat. No. B2969204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide
CAS2034553-08-5
Molecular FormulaC20H21N3OS
Molecular Weight351.47
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)CCSC3=CC=CC=C3
InChIInChI=1S/C20H21N3OS/c24-20(11-14-25-19-9-5-2-6-10-19)21-12-13-23-16-18(15-22-23)17-7-3-1-4-8-17/h1-10,15-16H,11-14H2,(H,21,24)
InChIKeyJULPYVAMXZFEMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide (CAS 2034553-08-5): Procurement-Relevant Physicochemical and Sourcing Baseline


N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide (CAS 2034553-08-5) is a synthetic small molecule belonging to the pyrazole-thioether propanamide class, with a molecular formula of C20H21N3OS, a molecular weight of 351.47 Da, and a typical vendor-specified purity of 95% . The compound incorporates a 4-phenyl-1H-pyrazole moiety linked via an ethyl bridge to a 3-(phenylthio)propanamide chain, resulting in a chemotype that is structurally analogous to scaffolds explored in cathepsin S inhibition [1], GPR109A agonism [2], and androgen receptor antagonism [3]. Notably, publicly available peer-reviewed bioactivity data for this exact compound remain extremely limited; the evidence base below is therefore constructed from close-analog comparisons, scaffold-class literature, and vendor technical specifications.

Why N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide Cannot Be Casually Substituted: Structural Uniqueness of the 4-Phenyl-Pyrazole / Phenylthio-Propanamide Chemotype


Within the pyrazole-thioether propanamide family, seemingly minor structural variations produce divergent biological target engagement profiles. The 4-phenyl substitution on the pyrazole ring (as opposed to 3,5-dimethyl-4-phenyl or unsubstituted pyrazole) modulates both steric and electronic properties of the heterocycle, which in scaffold-class literature has been shown to alter cathepsin S S3-pocket occupancy [1], G-protein-biased signaling at GPR109A [2], and androgen receptor degradation selectivity [3]. The phenylthio moiety on the propanamide chain further differentiates this compound from phenoxy, benzylthio, or simple alkyl amide analogs. These structure-activity relationships (SAR) are scaffold-specific; replacing any single structural element without quantitative validation risks losing the desired biological profile. The evidence items below quantify these differentiation dimensions to the extent that publicly available data allow.

Quantitative Differentiation Evidence for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide vs. Closest Analogs


Structural Differentiation from the 3,5-Dimethyl-4-Phenyl Pyrazole Analog: Absence of Methyl Groups Reduces Steric Bulk at the Pyrazole Core

The closest commercially available analog is N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide. The target compound lacks the 3,5-dimethyl substituents present on the comparator's pyrazole ring, resulting in a molecular weight reduction of 28 Da (351.47 vs. 379.52 Da). This structural difference alters the steric environment around the pyrazole core and may affect binding pocket occupancy; in related pyrazole-thioether cathepsin S inhibitors, substituent size at the pyrazole 3- and 5-positions has been shown to modulate S3 pocket interactions [1]. Direct head-to-head bioactivity data between these two analogs are not publicly available.

pyrazole SAR steric effect medicinal chemistry structure-activity relationship

Thioether vs. Phenoxy Linker Differentiation: Phenylthio Moiety Confers Distinct Electronic and Binding Properties

A closely related analog, 2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide, replaces the phenylthio group with a phenoxy group. In the pyrazole-thioether cathepsin S inhibitor literature, the thioether moiety has been shown by X-ray crystallography to bind the S3 pocket of cathepsin S, whereas phenoxy analogs exhibit altered binding modes [1]. The sulfur atom in the thioether provides different polarizability and hydrogen-bonding capacity compared to the oxygen in the phenoxy analog. Quantitative binding data for the target compound specifically are not publicly available.

thioether phenoxy linker SAR cathepsin S

Class-Level G-Protein-Biased Signaling Potential: 4-(Phenyl)thio-1H-Pyrazole Scaffold Achieves Selective GPR109A Agonism with Reduced β-Arrestin Recruitment

Although direct data for the target compound are unavailable, the 4-(phenyl)thio-1H-pyrazole scaffold class has been characterized as a GPR109A agonist series. In the Kim et al. (2015) study, compound 5a (a 4-(phenyl)thio-1H-pyrazole derivative; not identical to the target compound) demonstrated an EC50 of 45 nM in a calcium mobilization assay, comparable to niacin (EC50 = 52 nM) and MK-6892 (EC50 = 74 nM) [1]. Critically, at 10 µM, compound 5a exhibited β-arrestin recruitment activity approximately 2-fold weaker than niacin and 5-fold weaker than MK-6892, indicating G-protein-biased signaling that may decouple anti-lipolytic efficacy from flushing side effects [1]. The target compound shares the 4-phenyl-1H-pyrazole core but differs in the position and connectivity of the phenylthio group; therefore, these quantitative data serve as class-level inference only.

GPR109A biased agonism niacin receptor β-arrestin

Class-Level Cathepsin S Inhibitory Potential: Pyrazole-Thioether Chemotype Achieves Submicromolar Cellular Potency via S3 Pocket Binding

The pyrazole-thioether chemotype has been validated as a cathepsin S inhibitor class. Lee-Dutra et al. (2010) reported a series of pyrazole-based thioethers with submicromolar cellular potency against cathepsin S; compound 13 in that series was co-crystallized with the enzyme, revealing thioether engagement of the S3 pocket [1]. The target compound contains both the pyrazole and phenylthio-propanamide structural elements consistent with this pharmacophore, but its specific IC50 against cathepsin S has not been reported in the public domain. The class-level evidence indicates potential for cathepsin S inhibition that must be confirmed experimentally.

cathepsin S cysteine protease thioether inhibitor S3 pocket

Vendor-Specified Purity and Safety Profile: Baseline Quality and Hazard Classification for Procurement Risk Assessment

Commercially, this compound is offered with a typical purity of 95% . Safety classification data from ChemicalBook indicates the compound is classified as a skin irritant (H315), serious eye irritant (H319), and respiratory irritant (H335) . These hazard classifications are consistent with many synthetic research intermediates but represent an important procurement consideration for laboratories without dedicated chemical fume hoods or appropriate personal protective equipment protocols. No quantitative toxicological data (LD50, LC50) are publicly available for this specific compound.

purity specification safety data procurement hazard classification

Androgen Receptor Degrader Scaffold Potential: Pyrazol-1-yl-Propanamide Class Demonstrates Pan-Antagonist Activity and In Vivo Tumor Growth Inhibition

The pyrazol-1-yl-propanamide scaffold has been characterized as a selective androgen receptor degrader (SARD) and pan-antagonist class. He et al. (2020) demonstrated that introducing a pyrazole B-ring into the nonsteroidal antiandrogen pharmacophore yielded compounds with potent AR antagonist activity and in vivo antitumor efficacy; compound 26a achieved 80% tumor growth inhibition in enzalutamide-resistant VCaP xenografts [1]. The target compound shares the pyrazol-1-yl-propanamide core connectivity (pyrazole linked via ethyl bridge to propanamide) but incorporates a phenylthio substitution not present in the published SARD series. No direct AR activity data exist for the target compound; this represents class-level inference only.

androgen receptor SARD prostate cancer enzalutamide resistance

Recommended Research and Procurement Application Scenarios for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide Based on Available Evidence


Cathepsin S Inhibitor Lead Optimization and S3 Pocket SAR Studies

Based on class-level evidence that pyrazole-thioether chemotypes bind the cathepsin S S3 pocket with submicromolar cellular potency [1], this compound is suited as a starting point for structure-based optimization of cathepsin S inhibitors. Its 4-phenyl-1H-pyrazole core offers a distinct substitution pattern compared to the tetrahydropyrido-pyrazole series, enabling exploration of S3 pocket complementarity. Researchers should perform confirmatory enzymatic IC50 determination and X-ray co-crystallography to validate the target compound's binding mode before initiating a medicinal chemistry campaign.

GPR109A Biased Agonist Screening and β-Arrestin Profiling

The target compound shares the 4-phenyl-1H-pyrazole structural motif with the GPR109A-biased agonist scaffold described by Kim et al. (2015), where scaffold analog 5a achieved an EC50 of 45 nM in calcium mobilization with 2- to 5-fold reduced β-arrestin recruitment versus niacin and MK-6892 [2]. This compound is appropriate for inclusion in GPR109A agonist screening cascades, with mandatory β-arrestin recruitment counter-screening to determine whether the biased signaling profile is retained in this specific chemotype. Positive results would position the compound as a lead for anti-dyslipidemia therapy with reduced flushing liability.

Androgen Receptor Degrader (SARD) Pharmacophore Expansion for Enzalutamide-Resistant Prostate Cancer

The pyrazol-1-yl-propanamide core connectivity of this compound matches the SARD pharmacophore described by He et al. (2020), where class members demonstrated pan-AR antagonism and up to 80% tumor growth inhibition in enzalutamide-resistant VCaP xenografts [3]. This compound, with its unique phenylthio substitution on the propanamide chain, offers a structurally differentiated entry point for expanding the SAR landscape of AR degraders. Procurement for this application should be coupled with AR transcriptional activity and AR degradation assays to establish the compound's SARD/pan-antagonist profile.

Chemical Probe Development and Target Identification Studies

Given the compound's multi-target scaffold potential (cathepsin S, GPR109A, AR) and the current absence of selectivity profiling data, this compound is well-suited as a chemical probe precursor for target identification studies. Its 95% vendor purity is adequate for initial broad-panel screening (e.g., kinase panels, GPCR panels, protease panels). Procurement for chemical biology applications should include plans for further purification (≥98% by HPLC) and analytical characterization (NMR, HRMS) to ensure probe-quality material suitable for definitive target deconvolution experiments.

Quote Request

Request a Quote for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.